molecular formula C8H7ClN2O B1356974 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 446284-32-8

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1356974
M. Wt: 182.61 g/mol
InChI Key: DDGRTUWDSZHBCJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It’s a heterocyclic compound that can be used as a pharmaceutical building block .


Synthesis Analysis

The synthesis of substituted pyridines, such as 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The InChI code for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is 1S/C8H7ClN2O/c1-12-6-4-11-8 (9)7-5 (6)2-3-10-7/h2-4,10H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a pyrrolopyridine core in the molecule.

Scientific Research Applications

Synthesis of Derivatives

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and related structures serve as versatile building blocks in chemical synthesis. They are used in the efficient synthesis of various derivatives, such as 4-substituted 7-azaindole derivatives, through simple nucleophilic displacement reactions. This process has been utilized in the synthesis of 4-O- and C-substituted-7-azaindoles, demonstrating the compound's utility in producing structurally diverse molecules (Figueroa‐Pérez et al., 2006).

Role in Medicinal Chemistry

These compounds play a significant role in medicinal chemistry. For example, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed, synthesized, and biologically evaluated as c-Met inhibitors. These efforts contribute to the development of new therapeutic agents, highlighting the compound's importance in drug discovery and development (Liu et al., 2016).

Antibacterial Agent Synthesis

A study demonstrated the synthesis of 1H-pyrrolo[2,3-b]pyridine systems for potential use as antibacterial agents. This underscores the compound's role in the development of new antibacterial compounds, contributing to the fight against bacterial infections (Abdel-Mohsen & Geies, 2008).

Catalysis and Derivative Formation

The compound is also significant in catalysis, as seen in the rhodium-catalyzed asymmetric addition of arylboronic acids to derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones. This process aids in the synthesis of new original derivatives, demonstrating the compound's versatility in organic synthesis (Croix et al., 2015).

Semiconducting Material Development

It also finds application in the development of semiconducting materials. The synthesis of nitrogen-embedded small molecules derived from compounds like 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine has led to the exploration of their optical, electrochemical properties, and carrier transport properties, showcasing its role in the field of material science (Zhou et al., 2019).

Electronic Structure Analysis

Finally, research into the electronic structure and topological features of related compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, provides insights into the molecular properties that could be relevant in various applications, from material science to pharmaceuticals (Hazra et al., 2012)

properties

IUPAC Name

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRTUWDSZHBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580924
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

CAS RN

446284-32-8
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (6 g), CuBr (3.7 g) and NaOMe (30 mL, 5% in MeOH) was heated at 110° C. for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture was added to saturated aqueous NH4Cl. The resulting aqueous solution was extracted with EtOAc (3×30 mL). The combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 1.8 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (1 g), CuI (0.65 g) and NaOMe (4 mL, 25% in methanol) in MeOH (16 mL) was heated at 110-120° C. for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture was neutralized with 1N HCl to pH 7. The aqueous solution was extracted with EtOAc (3×30 mL). Then the combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 0.3 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e. MS m/z: (M+H)+ calcd for C8H8ClN2O: 183.03; found 183.09. HPLC retention time: 1.02 minutes (column B).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Tuyishime, M Danish, A Princiotto… - Bioorganic & medicinal …, 2014 - Elsevier
With the emergence of drug-resistant strains and the cumulative toxicities associated with current therapies, demand remains for new inhibitors of HIV-1 replication. The inhibition of HIV-…
Number of citations: 27 www.sciencedirect.com
M Tuyishime - 2016 - search.proquest.com
Due to the emergence of drug-resistant viruses and problems with drug side effects, new drugs and drug targets are constantly required in the battle against HIV-1/AIDS. The entry of the …
Number of citations: 2 search.proquest.com

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